Cas no 61402-69-5 (Methyl 2-cyclopentylpropanoate)
Methyl 2-cyclopentylpropanoate Chemical and Physical Properties
Names and Identifiers
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- Cyclopentaneacetic acid, a-methyl-, methyl ester
- Methyl 2-cyclopentylpropanoate
- methyl 2-cyclopentylpropionate
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- Inchi: 1S/C9H16O2/c1-7(9(10)11-2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
- InChI Key: ZOBJJLMWIAHNIX-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)C1CCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 137
- Topological Polar Surface Area: 26.3
Methyl 2-cyclopentylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M127360-250mg |
Methyl 2-cyclopentylpropanoate |
61402-69-5 | 250mg |
$ 500.00 | 2022-06-04 | ||
| TRC | M127360-500mg |
Methyl 2-cyclopentylpropanoate |
61402-69-5 | 500mg |
$ 830.00 | 2022-06-04 |
Methyl 2-cyclopentylpropanoate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Methyl 2-cyclopentylpropanoate
Methyl 2-cyclopentylpropanoate (CAS No. 61402-69-5): Applications and Research Insights
Methyl 2-cyclopentylpropanoate, with the chemical formula C9H16O2 and the CAS number 61402-69-5, is an ester derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentyl and propanoate functional groups, exhibits a unique set of properties that make it valuable in various industrial and scientific applications.
The structure of Methyl 2-cyclopentylpropanoate features a cyclopentyl ring attached to a propanoate moiety, which contributes to its versatility in chemical reactions. The presence of the ester group (-COOCH₃) enhances its reactivity, making it a useful intermediate in synthetic chemistry. This compound's stability and relatively low toxicity have positioned it as a candidate for further exploration in medicinal chemistry.
In recent years, researchers have been investigating the potential applications of Methyl 2-cyclopentylpropanoate in the development of novel pharmaceuticals. Its molecular framework suggests that it could serve as a precursor for more complex molecules with therapeutic properties. For instance, studies have explored its role in synthesizing bioactive compounds that may have anti-inflammatory or antimicrobial effects.
One of the most intriguing aspects of Methyl 2-cyclopentylpropanoate is its role in drug design. The cyclopentyl group is known to enhance lipophilicity, which can improve the bioavailability of drugs. Additionally, the propanoate moiety can be modified to introduce specific pharmacophores that target particular biological pathways. These characteristics make it an attractive candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Methyl 2-cyclopentylpropanoate more accurately. Molecular modeling studies suggest that this compound may exhibit good solubility and metabolic stability, which are crucial factors for drug efficacy. These insights have opened new avenues for its use in drug formulation and delivery systems.
The synthesis of Methyl 2-cyclopentylpropanoate has also seen significant progress. Traditional methods involve the esterification of cyclopentanone with methanol in the presence of an acid catalyst. However, modern techniques such as enzymatic catalysis and microwave-assisted synthesis have improved yield and purity, making the production process more efficient.
In addition to its pharmaceutical applications, Methyl 2-cyclopentylpropanoate has found use in the fragrance and flavor industry. Its pleasant aroma and stability make it a suitable component in perfumes and food additives. The compound's ability to blend well with other scent molecules enhances its appeal in this sector.
Environmental considerations have also driven research into sustainable methods for producing Methyl 2-cyclopentylpropanoate. Biocatalytic processes, which utilize enzymes to facilitate chemical reactions, offer a greener alternative to traditional synthetic routes. These methods reduce waste and energy consumption while maintaining high product quality.
The future prospects for Methyl 2-cyclopentylpropanoate are promising, with ongoing research focusing on expanding its applications. Collaborative efforts between academia and industry are expected to yield innovative uses for this versatile compound. As our understanding of its properties grows, so too will its significance in various scientific fields.
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